Molecular weight and formula of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Molecular weight and formula of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Physicochemical Characterization and Synthetic Utility of an Ortho-Halogenated Phenylacetamide Scaffold
Executive Summary
2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (CAS: 76016-44-9) represents a critical intermediate in the synthesis of heterocyclic pharmacophores, particularly oxindoles and isoquinolines. Structurally defined as an ortho-brominated phenylacetamide, this compound serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions.
Unlike its structural isomers (e.g., substituted cathinones), this molecule contains a stable amide linkage, rendering it non-psychoactive and chemically distinct. Its primary utility lies in the steric and electronic properties conferred by the ortho-bromine substituent, which facilitates intramolecular cyclization strategies essential for modern drug discovery libraries.
Identity & Physicochemical Profile
The defining feature of this molecule is the proximity of the bromine atom to the amide carbonyl, creating a sterically congested environment that influences both its reactivity and spectral characteristics.
Table 1: Key Chemical Constants
| Property | Value | Notes |
| IUPAC Name | 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone | Also known as 1-(2-bromophenylacetyl)pyrrolidine |
| CAS Registry Number | 76016-44-9 | Distinct from para-isomer (CAS 13734-66-2) |
| Molecular Formula | C₁₂H₁₄BrNO | |
| Molecular Weight | 268.15 g/mol | Average Mass |
| Monoisotopic Mass | 267.0259 Da ( | 269.0238 Da ( |
| Physical State | Solid / Viscous Oil | Dependent on purity and crystallization solvent |
| Solubility | DCM, EtOAc, DMSO | Poorly soluble in water |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity |
Structural Analysis
The molecule consists of three distinct domains:
-
The Aryl Core: A benzene ring substituted at the ortho position with bromine.
-
The Linker: A methylene (
) bridge connecting the aryl core to the carbonyl. -
The Amide Terminus: A tertiary amide formed by pyrrolidine, providing metabolic stability and rigidifying the N-terminus.
Synthetic Pathways (The "How-To")
The synthesis of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone relies on the amidation of 2-(2-bromophenyl)acetic acid. Two primary routes are viable: Acid Chloride Activation (Route A) for scale-up, and Carbodiimide Coupling (Route B) for mild, library-scale synthesis.
Route A: Acid Chloride Activation (Preferred for Scale)
Protocol:
-
Activation: Dissolve 2-(2-bromophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (
, 1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. -
Evaporation: Remove solvent and excess
under reduced pressure to yield the crude acid chloride. -
Coupling: Redissolve the residue in DCM. Cool to 0°C. Add pyrrolidine (1.1 eq) and triethylamine (
, 1.5 eq) dropwise. -
Workup: Stir at room temperature for 4 hours. Wash with 1M HCl, saturated
, and brine. Dry over and concentrate.
Why this works: The ortho-bromo substituent creates steric hindrance, making the carbonyl carbon less accessible. Converting the acid to the highly reactive acid chloride overcomes this barrier, ensuring high yields (>85%).
Route B: EDC/HOBt Coupling (Preferred for Library Synthesis)
For parallel synthesis where thionyl chloride is too harsh, use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Protocol:
-
Dissolve acid (1.0 eq) in DMF.
-
Add EDC
HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to form the active ester. -
Add pyrrolidine (1.1 eq) and DIPEA (2.0 eq).
-
Stir overnight at RT.
Synthetic Workflow Diagram
Figure 1: Divergent synthetic strategies for the preparation of the target amide.
Analytical Characterization (The "Proof")
Validating the structure requires distinguishing the ortho-isomer from the para-isomer and confirming the amide bond formation.
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Signature: The presence of a single bromine atom results in a characteristic 1:1 doublet for the molecular ion
and .-
Peak A: ~267.0 (matches
) -
Peak B: ~269.0 (matches
)
-
-
Fragmentation: Loss of the pyrrolidine ring (
~70) is a common fragmentation pathway in EI-MS.
Nuclear Magnetic Resonance ( NMR)
-
Solvent:
, 400 MHz. -
Aromatic Region (7.0 - 7.6 ppm): 4 protons. The proton ortho to the bromine will appear as a doublet downfield (~7.55 ppm) due to the deshielding effect of the halogen.
-
Benzylic Methylene (
): A singlet around 3.7 - 3.8 ppm .-
Expert Note: If the rotation of the amide bond is restricted due to the bulky ortho-bromo group (atropisomerism), this singlet may broaden or split into an AB quartet at low temperatures.
-
-
Pyrrolidine Ring: Two multiplets.
-
-protons (
): ~3.4 - 3.5 ppm (4H). -
-protons (
): ~1.8 - 2.0 ppm (4H).
-
-protons (
Applications in Drug Discovery
The ortho-bromo group is not merely a substituent; it is a "synthetic handle" that enables this molecule to serve as a precursor for complex heterocycles via Palladium-catalyzed C-H activation.
Intramolecular -Arylation
The most significant application of this scaffold is the synthesis of oxindoles . Under basic conditions with a Pd catalyst, the amide enolate can displace the ortho-bromide.
Reaction:
-
Catalyst:
/ XPhos or BINAP. -
Base:
(Sodium tert-butoxide). -
Result: Formation of a C-C bond between the
-carbon and the aryl ring, closing the ring to form an oxindole derivative.
Reaction Pathway Diagram
Figure 2: Mechanism of Pd-catalyzed intramolecular
Safety & Handling
While this specific amide is stable, the precursors and reagents require careful handling.
-
Hazards:
-
2-(2-Bromophenyl)acetic acid: Irritant to eyes, respiratory system, and skin.
-
Thionyl Chloride: Highly corrosive; releases HCl and
gas. Use only in a fume hood. -
Organobromides: Generally considered potential alkylating agents; avoid inhalation of dust/vapors.
-
-
Storage: Store in a cool, dry place. The amide is stable at room temperature but should be kept away from strong oxidizers.
References
-
Precursor Identity: PubChem. 2-(2-Bromophenyl)acetic acid. National Library of Medicine.[1] [Link]
-
Synthesis Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Application (Oxindole Synthesis): Lee, S., & Hartwig, J. F. (2001).
-Chloroacetanilides. Journal of Organic Chemistry, 66(10), 3402–3415. [Link] -
Isomer Comparison (Para-Isomer): PubChem. 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone. [Link]
